Acetaminophen-D3 sulphate potassium salt

Overview

Description

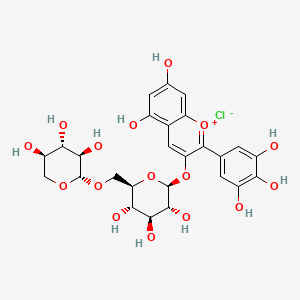

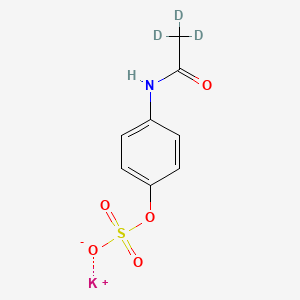

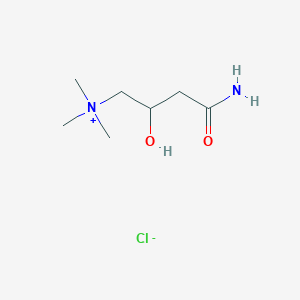

Acetaminophen-D3 sulphate potassium salt is a deuterium-labeled analog of acetaminophen. It is commonly used as an internal standard in analytical and pharmacokinetic research. This stable isotope-labeled compound enhances the accuracy of mass spectrometry and liquid chromatography, enabling precise quantification of acetaminophen in biological samples .

Mechanism of Action

Target of Action

Acetaminophen-D3 sulphate potassium salt, also known as Acetaminophen, primarily targets the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the production of prostaglandins, which are involved in pain and inflammation signaling .

Mode of Action

This compound inhibits the activity of COX enzymes, thereby reducing the production of prostaglandins . This results in decreased pain and inflammation signaling, providing relief from symptoms . It is also suggested that Acetaminophen may decrease the excretion rate of potassium sulfate, which could result in a higher serum level .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the prostaglandin synthesis pathway . By inhibiting COX enzymes, this compound prevents the conversion of arachidonic acid to prostaglandin H2, a precursor for other prostaglandins and thromboxanes . This leads to a decrease in these signaling molecules, reducing pain and inflammation .

Pharmacokinetics

This compound is mainly metabolized in the liver through three pathways: conjugation with glucuronide, conjugation with sulfate, and oxidation through the cytochrome P450 enzyme pathway . The majority of this compound is excreted in the urine as glucuronide and sulfate conjugates . The compound’s ADME properties and their impact on bioavailability are yet to be fully understood.

Result of Action

The primary result of this compound’s action is the reduction of pain and inflammation . By inhibiting the production of prostaglandins, this compound decreases the signaling of pain and inflammation to the brain . This provides relief from symptoms such as pain and fever .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and efficacy . Additionally, factors such as the patient’s age, liver function, and overall health status can also influence the drug’s action, efficacy, and stability . It’s important to note that the presence of sodium in certain formulations of this compound has been linked to an increased risk of cardiovascular disease .

Biochemical Analysis

Biochemical Properties

Acetaminophen-D3 Sulphate Potassium Salt modulates the endogenous cannabinoid system . It is known that acetaminophen functions by inhibiting prostaglandin synthesis, strong mediators in a variety of cellular functions .

Cellular Effects

This compound, as a metabolite of acetaminophen, influences cell function by inhibiting the creation of prostaglandins, which are compounds that contribute to inflammation and pain .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of prostaglandin synthesis . This inhibition is achieved through the interaction of acetaminophen with the enzyme cyclooxygenase, leading to a decrease in the production of prostaglandins .

Temporal Effects in Laboratory Settings

The parent compound, acetaminophen, has been shown to have a dose-dependent effect on the plasma and accumulation of its metabolites in the urine .

Dosage Effects in Animal Models

Studies on acetaminophen have shown that overdoses can lead to acute liver failure .

Metabolic Pathways

This compound is involved in the metabolic pathways of acetaminophen, which include glucuronidation, sulfation, and cysteine conjugation .

Transport and Distribution

The parent compound, acetaminophen, is known to be distributed throughout the body, reaching peak plasma concentrations within an hour after ingestion .

Subcellular Localization

The parent compound, acetaminophen, is known to be distributed throughout the body, including within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetaminophen-D3 sulphate potassium salt involves the deuteration of acetaminophen followed by sulfation and subsequent conversion to the potassium salt. The deuteration process typically involves the use of deuterium oxide (D2O) as a solvent and deuterium gas (D2) as a reagent under controlled conditions. The sulfation step involves the reaction of the deuterated acetaminophen with sulfur trioxide (SO3) or chlorosulfonic acid (ClSO3H) to form the sulfate ester. Finally, the potassium salt is formed by neutralizing the sulfate ester with potassium hydroxide (KOH) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with strict control over reaction conditions to ensure high yield and purity. The final product is typically purified using crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Acetaminophen-D3 sulphate potassium salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone imine derivatives.

Reduction: Reduction reactions can convert the compound back to its parent acetaminophen form.

Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.

Major Products

Oxidation: Quinone imine derivatives.

Reduction: Parent acetaminophen.

Substitution: Various substituted acetaminophen derivatives depending on the nucleophile used.

Scientific Research Applications

Acetaminophen-D3 sulphate potassium salt is extensively used in scientific research, including:

Chemistry: As an internal standard in mass spectrometry and liquid chromatography for the quantification of acetaminophen.

Biology: In metabolic studies to trace the biotransformation of acetaminophen in biological systems.

Medicine: In pharmacokinetic studies to monitor the absorption, distribution, metabolism, and excretion of acetaminophen.

Industry: In quality control and assurance processes to ensure the accuracy and precision of acetaminophen measurements in pharmaceutical formulations

Comparison with Similar Compounds

Similar Compounds

Acetaminophen: The parent compound, widely used as an analgesic and antipyretic.

Acetaminophen sulfate: A sulfate conjugate of acetaminophen, used in similar analytical applications.

Acetaminophen glucuronide: Another metabolite of acetaminophen, used in pharmacokinetic studies

Uniqueness

Acetaminophen-D3 sulphate potassium salt is unique due to its deuterium labeling, which provides enhanced stability and accuracy in analytical measurements. This makes it particularly valuable in research settings where precise quantification of acetaminophen is required .

Properties

IUPAC Name |

potassium;[4-[(2,2,2-trideuterioacetyl)amino]phenyl] sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO5S.K/c1-6(10)9-7-2-4-8(5-3-7)14-15(11,12)13;/h2-5H,1H3,(H,9,10)(H,11,12,13);/q;+1/p-1/i1D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJYPYWFCUWHZMZ-NIIDSAIPSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)OS(=O)(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)NC1=CC=C(C=C1)OS(=O)(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8KNO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40670069 | |

| Record name | Potassium 4-[(~2~H_3_)ethanoylamino]phenyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40670069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1188263-45-7 | |

| Record name | Potassium 4-[(~2~H_3_)ethanoylamino]phenyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40670069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Imidazole, 2-[1-(2,3-dimethylphenyl)ethenyl]-1-(phenylmethyl)-](/img/structure/B602352.png)

![Disodium;2-[carbamimidoyl(methyl)amino]acetate;dihydrogen phosphate;tetrahydrate](/img/structure/B602361.png)

![[(2R,5R)-5-(4-Amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-morpholin-4-ylphosphinate;cyclohexyl-(N-cyclohexyl-C-morpholin-4-ylcarbonimidoyl)azanium](/img/structure/B602368.png)